molecular formula C3F9O9S3Y B1227120 Ytterbium triflate CAS No. 54761-04-5

Ytterbium triflate

Cat. No. B1227120
CAS RN: 54761-04-5
M. Wt: 620.3 g/mol
InChI Key: AHZJKOKFZJYCLG-UHFFFAOYSA-K
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Description

Ytterbium triflate, a compound of ytterbium, is recognized for its efficiency and water tolerance as a Lewis acid catalyst in organic chemistry. It has facilitated the synthesis of various heterocycles, indicating its broad applicability in organic transformations. The compound’s versatile catalytic capabilities are leveraged in both organic and aqueous solvents under relatively mild conditions, and it can be recovered and reused, highlighting its sustainable potential in chemical synthesis (Sakhuja et al., 2016).

Synthesis Analysis

Ytterbium triflate's synthesis often involves reactions that are straightforward and yield moderate to good outcomes. It has catalyzed the amination of 1-cyclopropylprop-2-yn-1-ols to conjugated enynes in a regioselective manner under mild conditions, showcasing its role in facilitating complex organic reactions (Rao et al., 2009).

Molecular Structure Analysis

The molecular structure of ytterbium triflate and its complexes often exhibits coordination geometries conducive to catalysis. Complexes have been identified with structures that facilitate electron transfer and catalytic activity, further underscoring the compound’s utility in synthesis and polymerization reactions (Zhou et al., 2007).

Chemical Reactions and Properties

Ytterbium triflate catalyzes a wide range of chemical reactions, including heterocyclization, tandem one-pot oxidations, and Cannizzaro reactions. Its effectiveness in promoting synthesis with high yields and under environmentally friendly conditions has been documented, showcasing its role in green chemistry (Curini et al., 2005).

Physical Properties Analysis

While specific studies detailing the physical properties of ytterbium triflate were not highlighted, its application in diverse chemical reactions suggests it possesses stable physical characteristics that support its use as a catalyst in various conditions.

Chemical Properties Analysis

Ytterbium triflate’s chemical properties, particularly its catalytic activity, have been extensively utilized in organic chemistry. Its ability to catalyze reactions in nonbasic conditions, such as the selective methanolysis of methoxyacetates, underscores its versatility and efficiency as a catalyst (Hanamoto et al., 1996).

Scientific Research Applications

Catalysis in Heterocycle Synthesis

Ytterbium(III) triflate serves as an efficient and water-tolerant Lewis acid catalyst for synthesizing various heterocycles, including three- to six-membered and fused heterocycles. It is used in both organic and aqueous solvents with mild reaction conditions, facilitating the recovery and reuse of the catalyst (Sakhuja et al., 2016).

Synthesis of Conjugated Enynes

Ytterbium(III) triflate catalyzes the ring opening of substituted 1-cyclopropyl-2-propyn-1-ols with sulfonamides, providing a synthetic route to conjugated enynes. This reaction is straightforward and yields moderate to good results in a regioselective manner under mild conditions (Rao et al., 2009).

Oxidation-Cannizzaro Reaction of Aryl Methyl Ketones

Ytterbium triflate effectively catalyzes the synthesis of isopropyl esters or free alpha-hydroxy-arylacetic acids from substituted aromatic glyoxals and aryl methyl ketones. This process is environmentally friendly, using water as a solvent and yielding high-purity products (Curini et al., 2005).

Synthesis of β-Functionalized Indole Derivatives

Ytterbium triflate catalyzes the synthesis of substituted indole derivatives from indole, aldehydes, and dimethyl malonate. The reaction, carried out in solvent-free conditions, yields the desired adducts efficiently (Epifano et al., 2011).

Meerwein–Ponndorf–Verley Reduction

In the Meerwein–Ponndorf–Verley reduction, ytterbium triflate promotes the reduction of substituted aromatic and aliphatic aldehydes and ketones, using isopropanol as both the solvent and reducing agent. The process yields desired adducts in varying percentages (Mollica et al., 2012).

Synthesis of Calix[4]pyrroles

Ytterbium(III) triflate catalyzes the synthesis of calix[4]pyrroles via the condensation of pyrrole with different ketones in ionic liquids. This process is eco-friendly, economical, and non-corrosive, with the catalyst being recoverable and recyclable (Kumar et al., 2008).

Detritylation Processes

Ytterbium triflate catalyzes the hydrolysis of tritylamines and trityloxy compounds to amines and alcohols under mild conditions, offering high yields. The reactions are conducted in tetrahydrofuran with water as a reactant (Lu et al., 2000).

Safety And Hazards

  • Disposal : Follow proper disposal guidelines for hazardous waste .

Future Directions

: Sigma-Aldrich: Ytterbium(III) trifluoromethanesulfonate : Eurekaselect: Ytterbium Triflate: A Versatile Catalyst in Organic Synthesis : The Merck Index Online: Ytterbium Triflate

properties

IUPAC Name

trifluoromethanesulfonate;ytterbium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Yb/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZJKOKFZJYCLG-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Yb+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9O9S3Yb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369793
Record name Ytterbium(3+) tris(trifluoromethanesulfonate)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ytterbium triflate

CAS RN

54761-04-5, 252976-51-5
Record name Ytterbium triflate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054761045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ytterbium(3+) tris(trifluoromethanesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ytterbium triflate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ytterbium(III) trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name YTTERBIUM TRIFLATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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Citations

For This Compound
2,520
Citations
LJ Zhang, HL Lu, ZW Wu… - Current Organic Chemistry, 2013 - ingentaconnect.com
… ytterbium triflate were the two best Lewis acids among rare earth metal triflates. Due to its high Lewis acidity, good catalytic efficiency, and availability, ytterbium triflate … of ytterbium triflate …
Number of citations: 12 www.ingentaconnect.com
R Sakhuja, K Pericherla, K Bajaj, B Khungar… - Synthesis, 2016 - thieme-connect.com
… depict the importance of ytterbium triflate for the synthesis of … the catalytic activity of ytterbium triflate has appeared since … review on the applications of ytterbium triflate for the synthesis of …
Number of citations: 21 www.thieme-connect.com
LM Garrett - 2008 - trace.tennessee.edu
… In both cases, the green solid contained divalent ytterbium triflate while the solution contained trivalent ytterbium triflate, tetrahydrofuran, ethylmagnesium bromide and possibly ytterbium…
Number of citations: 1 trace.tennessee.edu
S Lee, JH Park - Bulletin of the Korean Chemical Society, 2002 - koreascience.kr
… that reported the discovery of a highly efficient one-pot three component reaction of alde hydes, amines and enolates with the use of rare earth metal triflates such as ytterbium triflate, Yb…
Number of citations: 31 koreascience.kr
M Curini, F Epifano, MC Marcotullio, O Rosati - Tetrahedron letters, 2001 - Elsevier
2,3-Dihydro-1H-1,5 benzodiazepines have been synthetized in very good yield in solvent-free conditions from o-phenylendiamine and ketones in the presence of Yb(OTf) 3 as catalyst. …
Number of citations: 274 www.sciencedirect.com
RJ Lu, D Liu, RW Giese - Tetrahedron Letters, 2000 - Elsevier
… Ytterbium triflate catalyzes the hydrolysis of tritylamines and trityloxy compounds to the corresponding amines and alcohols under mild conditions in high yields. The reactions are …
Number of citations: 44 www.sciencedirect.com
M Meguro, N Asao, Y Yamamoto - Journal of the Chemical Society …, 1994 - pubs.rsc.org
… l 3 We now report that ytterbium triflate-catalysed ring opening of epoxides with amines takes place very readily, to give the corresponding p-amino alcohols in good to high yields [eqn. (l…
Number of citations: 154 pubs.rsc.org
F Epifano, S Genovese, M Curini - Tetrahedron letters, 2007 - Elsevier
β-Enaminones have been synthesized in very good yield under solvent-free conditions from differently substituted amines and β-diketones in the presence of Yb(OTf) 3 as catalyst. The …
Number of citations: 102 www.sciencedirect.com
M Curini, F Epifano, F Montanari, O Rosati, S Taccone - Synlett, 2004 - thieme-connect.com
Differently substituted benzimidazoles have been synthesised in very good yields in solvent-free conditions from o-phenylenediamine and aldehydes in the presence of Yb (OTf) 3 as …
Number of citations: 119 www.thieme-connect.com
E Keller, BL Feringa - Tetrahedron letters, 1996 - Elsevier
… 6 We now report the highly efficient catalytic Michael addition of I~-ketoesters in water in the presence of catalytic amounts of ytterbium triflate as Lewis acid (Scheme 1). 7 When the …
Number of citations: 149 www.sciencedirect.com

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